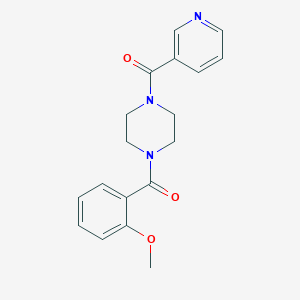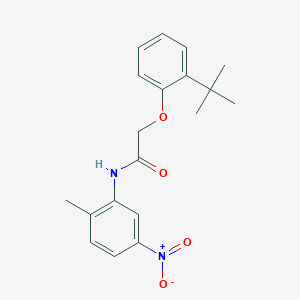
1-(2-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(2-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine involves complex chemical reactions, where precursors undergo various transformations. For instance, synthesis efforts include the creation of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines, which demonstrate the versatility of piperazine derivatives in forming hydrogen-bonded assemblies with varying dimensionalities, reflecting on the compound's structural adaptability (Chinthal et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been extensively studied through methods such as X-ray diffraction. These studies reveal the crystal packing and hydrogen bonding patterns, which are crucial for understanding the molecular conformation and interactions within the crystal lattice. For example, analysis of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives illustrates the chair conformation of piperazine rings and intermolecular hydrogen bonds contributing to the crystal packing (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical properties of 1-(2-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine derivatives encompass their reactivity towards various functional groups and conditions. Synthesis and receptor binding assays of related pyrazolo[1,5-a]pyridines indicate these compounds' potential in interacting with biological targets, demonstrating their chemical reactivity and potential bioactivity (Guca, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are pivotal for practical applications. The crystal structure of related compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid offers insights into the molecular conformation and stability, influencing the compound's physical characteristics and its suitability for various applications (Faizi et al., 2016).
Chemical Properties Analysis
Chemical properties analysis involves understanding the compound's reactivity, stability under different conditions, and interactions with other molecules. For example, the study of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors showcases the chemical versatility and potential therapeutic applications of piperazine derivatives, highlighting their significant chemical properties (Romero et al., 1994).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Researchers have developed methods for synthesizing various piperazine derivatives, including compounds structurally related to "1-(2-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine." These studies often aim to explore the chemical properties, crystal structures, and potential biological activities of these compounds. For example, Patel et al. (2011) conducted a study on the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the antimicrobial potential of such compounds (Patel, Agravat, & Shaikh, 2011). Additionally, Chinthal et al. (2021) investigated the crystal structures of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines, revealing insights into their molecular conformations and supramolecular assembly (Chinthal, Kavitha, Yathirajan, Foro, & Glidewell, 2021).
Receptor Binding and Pharmacological Potential
Several studies have focused on the potential of piperazine derivatives as ligands for various receptors, investigating their pharmacological activities and receptor binding affinities. This research is crucial for drug development, particularly in identifying compounds with specific receptor selectivities or activities. For instance, a study by Plenevaux et al. (2000) on [18F]p-MPPF, a radiolabeled antagonist, provides valuable insights into the study of 5-HT1A receptors with positron emission tomography (PET), demonstrating the utility of piperazine derivatives in neuroimaging and neurotransmission studies (Plenevaux et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
[4-(2-methoxybenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-7-3-2-6-15(16)18(23)21-11-9-20(10-12-21)17(22)14-5-4-8-19-13-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOOPOUFWMPAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)
![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)
![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)
![5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5551323.png)
![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)

